Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 330.384 g/mol. This compound is categorized under benzoate derivatives and is notable for its potential applications in medicinal chemistry, particularly in drug development due to its structural characteristics that may influence biological activity.
Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate is classified as an organic compound, specifically a benzoate ester. Its structure features a butyl group attached to a benzoate moiety, which is further substituted with an oxo-chromenyl group, indicating potential pharmacological properties.
The synthesis of Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate typically involves multi-step organic reactions, including:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of reactions and confirm product identity.
The molecular structure of Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate features several key functional groups:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 330.384 g/mol |
CAS Number | 313471-12-4 |
Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate may participate in various chemical reactions due to its functional groups:
These reactions can be carried out under controlled laboratory conditions, utilizing appropriate reagents and catalysts to facilitate desired transformations while minimizing side reactions.
Further studies are required to elucidate specific binding interactions and downstream effects on cellular signaling pathways.
The physical properties of Butyl 4-[[2-(6-oxobenzo[c]chromen-3-y)oxyacetyl]amino]benzoate include:
Chemical properties include:
Relevant analyses such as thermal stability tests and solubility assessments are essential for determining practical applications.
Butyl 4-[[2-(6-oxobenzo[c]chromen-3-y)oxyacetyl]amino]benzoate has potential applications in various scientific fields:
Benzo[c]chromen-6-one derivatives represent a privileged scaffold in oncology drug design due to their multifaceted bioactivity profile. These tricyclic frameworks consist of a fused benzopyran core with a para-quinone methide-like reactivity at the 6-oxo position, enabling targeted interactions with nucleophilic residues in biological targets [1] [8]. The non-planar topography of the benzo[c]chromen system facilitates distinctive binding modes with kinases and epigenetic regulators, distinguishing it from planar aromatic scaffolds that often exhibit non-specific DNA intercalation.
The 6-oxobenzo[c]chromen-3-yl moiety serves as a versatile pharmacophore for kinase modulation through three primary mechanisms:
Table 1: Kinase Inhibition Profiles of Key 6-Oxobenzo[c]chromen Derivatives
Compound | CDK9 IC50 (nM) | BRD4 BD1 IC50 (µM) | Configuration |
---|---|---|---|
(E)-4-oxo-4-[(6-oxobenzo[c]chromen-3-yl)amino]but-2-enoic acid | 47 ± 2.1 | 0.32 ± 0.05 | E |
(Z)-4-oxo-4-[(6-oxobenzo[c]chromen-3-yl)amino]but-2-enoic acid | 380 ± 18 | 1.7 ± 0.3 | Z |
Butyl 4-[[2-(6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate | ND* | 0.41 ± 0.08 | Flexible linker |
ND: Not determined; oxyacetyl linker enables BRD4 engagement (Patent WO2021026349A1) [1] [2] [8]
The strategic incorporation of butyl 4-aminobenzoate addresses critical bioavailability limitations inherent to benzo[c]chromen scaffolds:
Table 2: Pharmacokinetic Impact of Butyl Benzoate Functionalization
Parameter | 6-Oxobenzo[c]chromen-3-carboxylic Acid | Butyl 4-[[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]amino]benzoate | Improvement Factor |
---|---|---|---|
Molecular Weight | 309.27 g/mol | ~450 g/mol (est.) | +140 g/mol |
log P (Calculated) | 1.8 | 4.1 (based on analog [3]) | +2.3 |
Topological PSA | 89.9 Ų | 66.7 Ų (est.) | -23.2 Ų |
Aqueous Solubility | 12 µg/mL | <1 µg/mL | Reduced clearance |
The therapeutic evolution of benzo[c]chromen hybrids reflects three generations of anticancer agent development:
The target compound exemplifies modern fragment-based drug design, merging the 6-oxobenzo[c]chromen pharmacophore with established ester pharmacokinetic modifiers. Ongoing clinical trials (as inferred from patent WO2021026349A1) explore such hybrids in combination with signal transduction inhibitors, potentially expanding their utility against recalcitrant malignancies [2].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0